molecular formula C21H24N4O B2951039 3-cyano-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1798639-28-7

3-cyano-N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2951039
CAS No.: 1798639-28-7
M. Wt: 348.45
InChI Key: SGXCIVLGYNKKLG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a cyclopentyl group, a cyano group, and a 1-methyl-1H-pyrazol-3-yl)methyl group attached to the benzene ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as pharmaceuticals .


Molecular Structure Analysis

The benzene ring in this compound is a planar, cyclic structure composed of six carbon atoms. The cyclopentyl group is a five-membered ring, and the 1-methyl-1H-pyrazol-3-yl)methyl group contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. They can also undergo hydrolysis to form benzoic acids .


Physical and Chemical Properties Analysis

Without specific data, it’s hard to say, but we can infer some properties based on its structure. For example, due to the presence of the benzene ring, we can expect this compound to be relatively stable and aromatic .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Future Directions

The future directions for this compound would depend on its specific applications. For example, if it’s being studied as a potential pharmaceutical, future research could involve clinical trials to test its efficacy and safety .

Properties

IUPAC Name

3-cyano-N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24-20(16-9-10-16)12-18(23-24)14-25(19-7-2-3-8-19)21(26)17-6-4-5-15(11-17)13-22/h4-6,11-12,16,19H,2-3,7-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXCIVLGYNKKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CC(=C3)C#N)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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